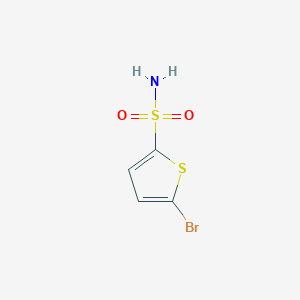

5-Bromothiophene-2-sulfonamide

Description

The exact mass of the compound 5-Bromothiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromothiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromothiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJQQLDICAOBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361302 | |

| Record name | 5-Bromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53595-65-6 | |

| Record name | 5-Bromo-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-sulfonamide from 2-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromothiophene-2-sulfonamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-bromothiophene. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this compound.

Synthetic Pathway Overview

The synthesis of 5-Bromothiophene-2-sulfonamide from 2-bromothiophene is a robust two-step process. The first step involves an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, where 2-bromothiophene is reacted with chlorosulfonic acid to yield the intermediate, 5-bromothiophene-2-sulfonyl chloride. The subsequent step is a nucleophilic substitution reaction where the sulfonyl chloride is treated with aqueous ammonia to afford the desired 5-Bromothiophene-2-sulfonamide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | Colorless liquid | -10 |

| 5-Bromothiophene-2-sulfonyl chloride | C₄H₂BrClO₂S₂ | 261.54 | Solid | 40-44[1] |

| 5-Bromothiophene-2-sulfonamide | C₄H₄BrNO₂S₂ | 242.12 | White to light yellow crystalline powder[2] | 134-142[2] |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 5-Bromothiophene-2-sulfonamide.

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

This procedure outlines the chlorosulfonation of 2-bromothiophene.

Materials:

-

2-Bromothiophene (12 mmol, 1.96 g)

-

Chlorosulfonic acid (40–60 mmol, 4.66–7.00 g, 2.66–3.98 mL)[3]

-

Carbon tetrachloride (CCl₄), 6 mL[3]

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromothiophene (12 mmol) in carbon tetrachloride (6 mL).[3]

-

Cool the flask in an ice bath to 0°C.

-

Slowly add chlorosulfonic acid (40–60 mmol) dropwise to the stirred solution, maintaining the temperature below 10°C.[1]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The crude 5-bromothiophene-2-sulfonyl chloride will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Dry the product under vacuum to obtain the crude 5-bromothiophene-2-sulfonyl chloride. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 5-Bromothiophene-2-sulfonamide

This procedure describes the amination of 5-bromothiophene-2-sulfonyl chloride.

Materials:

-

5-Bromothiophene-2-sulfonyl chloride (from Step 1)

-

Aqueous ammonia (25-30% solution)

-

Beaker

-

Magnetic stirrer

-

Heating plate

Procedure:

-

In a beaker, suspend the crude 5-bromothiophene-2-sulfonyl chloride in an excess of concentrated aqueous ammonia.

-

Stir the mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling in an ice bath to maintain the temperature below 30°C.

-

After the initial exothermic reaction subsides, gently heat the mixture to 50-60°C for 30-60 minutes to ensure the completion of the reaction.[4]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the crude 5-Bromothiophene-2-sulfonamide.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure 5-Bromothiophene-2-sulfonamide as a crystalline solid.

Characterization

The final product, 5-Bromothiophene-2-sulfonamide, should be characterized to confirm its identity and purity. The following are expected characterization data:

-

Appearance: White to light yellow crystalline powder.[2]

-

Melting Point: 134-142 °C.[2]

-

Infrared (IR) Spectroscopy: Expected characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-S stretching of the thiophene ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Two doublets in the aromatic region corresponding to the two protons on the thiophene ring, and a broad singlet for the sulfonamide NH₂ protons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 242.12 g/mol , along with a characteristic isotopic pattern for the presence of a bromine atom.

Conclusion

The synthesis of 5-Bromothiophene-2-sulfonamide from 2-bromothiophene is a straightforward and efficient two-step process. The chlorosulfonation of the starting material followed by amination of the resulting sulfonyl chloride provides the desired product in good purity after recrystallization. This guide provides a detailed protocol and essential data to aid researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

physicochemical properties of 5-Bromothiophene-2-sulfonamide

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core (CAS No: 53595-65-6), a heterocyclic building block with significant applications in medicinal chemistry. The information is curated for professionals engaged in drug discovery, synthesis, and development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

The fundamental properties of 5-Bromothiophene-2-sulfonamide are critical for predicting its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₄BrNO₂S₂ | [1][2][3] |

| Molecular Weight | 242.11 g/mol | [2][3] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 134-142 °C | [1][4] |

| Boiling Point | 386.4 °C at 760 mmHg | [1] |

| Density | 1.951 g/cm³ | [1] |

| Flash Point | 187.5 °C | [1] |

| Refractive Index | 1.646 | [1] |

| Vapor Pressure | 3.56E-06 mmHg at 25°C | [1] |

Solubility and Partitioning Characteristics

These parameters are crucial for formulation development and for predicting a compound's ability to cross biological membranes.

| Property | Value | Notes | Reference |

| Solubility | Soluble in Methanol | Qualitative data. | [1] |

| pKa (Predicted) | 9.75 ± 0.60 | The sulfonamide proton is weakly acidic. | [1] |

| LogP | 1.158 / 2.939 / 1.2 (XLogP3) | Multiple values reported from different sources/prediction methods. LogP is a measure of lipophilicity. | [1][2] |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | TPSA is a predictor of drug transport properties. | [2] |

Molecular Descriptors (for Drug-Likeness Assessment)

These descriptors, often used in computational drug design, provide insights into the molecule's structural complexity and potential for oral bioavailability.

| Descriptor | Value | Reference |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 / 4 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 210 | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections describe standard protocols applicable to 5-Bromothiophene-2-sulfonamide.

Synthesis of 5-Bromothiophene-2-sulfonamide

A common synthetic route involves the chlorosulfonation of 2-bromothiophene.[5]

-

Reagents and Conditions: 2-Bromothiophene (12 mmol), Chlorosulfonic acid (40–60 mmol), Carbon tetrachloride (CCl₄, 6ml) as solvent.[5]

-

Procedure:

-

Dissolve 2-bromothiophene in carbon tetrachloride in a suitable reaction vessel.

-

Slowly add chlorosulfonic acid to the solution while maintaining appropriate temperature control (e.g., using an ice bath).

-

After the addition is complete, allow the reaction to proceed until completion (monitored by techniques like TLC).

-

The resulting 5-bromothiophene-2-sulfonyl chloride is then typically reacted with an ammonia source (e.g., ammonium hydroxide) to form the final sulfonamide product.

-

The product is isolated through filtration, washed, and purified, often by recrystallization.

-

Determination of Octanol-Water Partition Coefficient (LogP)

The HPLC method is a standard approach for determining LogP, offering advantages over the traditional shake-flask method.[6]

-

Principle: The LogP value is determined by measuring the concentration of the analyte in two immiscible phases, n-octanol and water, after equilibrium has been reached.[7]

-

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4. Saturate this aqueous phase with n-octanol. Separately, saturate n-octanol with the buffered water. Allow both phases to separate for at least 24 hours.[6]

-

Sample Preparation: Accurately weigh and dissolve a known amount of 5-Bromothiophene-2-sulfonamide in a 50/50 mixture of the pre-saturated n-octanol and water phases.[6]

-

Equilibration: Vigorously shake the sample mixture to facilitate partitioning. Allow the mixture to stand for 24 hours to ensure complete phase separation and equilibrium.[6]

-

Analysis: Carefully extract an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[6]

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[8]

-

Determination of Acid Dissociation Constant (pKa)

For sulfonamides, pKa can be determined effectively using liquid chromatography (LC) with a photodiode array (PDA) detector.[9][10]

-

Principle: The retention time (and UV-Vis spectrum) of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By measuring the change in retention factor (k) or absorbance spectrum as a function of pH, the pKa can be determined.[9]

-

Methodology:

-

Mobile Phase Preparation: Prepare a series of mobile phases (e.g., acetonitrile-water mixtures) buffered at various pH values spanning the expected pKa of the sulfonamide.[9]

-

Chromatography: Inject a standard solution of 5-Bromothiophene-2-sulfonamide into the LC system for each buffered mobile phase. Record the retention time and the full UV-Vis spectrum at the peak apex using the PDA detector.[9]

-

Data Analysis (Retention Method): Calculate the retention factor (k) for each pH. Plot k versus pH. Fit the data to a sigmoidal curve; the pH at the inflection point corresponds to the pKa.[9]

-

Data Analysis (Spectrometric Method): Analyze the absorbance spectra recorded at each pH. Changes in the spectra indicate shifts in the ionization state of the molecule. Plotting absorbance at a specific wavelength versus pH and fitting the data can also yield the pKa value.[10]

-

Visualized Workflows and Pathways

Synthesis and Derivatization Workflow

5-Bromothiophene-2-sulfonamide serves as a key intermediate for creating a library of novel compounds, often via N-alkylation or Suzuki-Miyaura cross-coupling reactions, to explore structure-activity relationships (SAR).[11][12][13]

References

- 1. 5-Bromothiophene-2-sulfonamide|lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 5-Bromothiophene-2-sulfonamide | 53595-65-6 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling 5-Bromothiophene-2-sulfonamide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiophene-2-sulfonamide is a key heterocyclic building block in the synthesis of a variety of compounds with significant biological activity, particularly in the development of novel antibacterial agents. While a definitive single-crystal X-ray structure analysis of the parent compound is not publicly available in the refereed literature, this guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and its role as a precursor to medicinally important molecules. This document serves as a technical resource for researchers engaged in the design and synthesis of new therapeutic agents based on the thiophene-sulfonamide scaffold.

Chemical Properties and Data

While crystallographic data for 5-Bromothiophene-2-sulfonamide is not available, its fundamental chemical and physical properties have been characterized and are summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₄H₄BrNO₂S₂ |

| Molecular Weight | 242.11 g/mol |

| CAS Number | 53595-65-6 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 138-142 °C |

| Boiling Point | 386.4 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in Methanol |

| pKa | 9.75 ± 0.60 (Predicted) |

Experimental Protocols: Synthesis of 5-Bromothiophene-2-sulfonamide

The synthesis of 5-Bromothiophene-2-sulfonamide is a well-established process. The following protocol is a representative method for its preparation.

Synthesis via Chlorosulfonation of 2-Bromothiophene

This common method involves the reaction of 2-bromothiophene with chlorosulfonic acid.

Materials:

-

2-Bromothiophene

-

Chlorosulfonic acid

-

Carbon tetrachloride (or other suitable inert solvent)

-

Ammonia solution (aqueous)

-

Ice

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a fume hood, cool a flask containing 2-bromothiophene dissolved in an inert solvent like carbon tetrachloride in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Separate the organic layer and wash it with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride.

-

Carefully add the crude sulfonyl chloride to a cooled, stirred solution of aqueous ammonia.

-

Stir the mixture for a few hours. The sulfonamide product will precipitate.

-

Filter the solid precipitate, wash with cold water, and dry to afford 5-Bromothiophene-2-sulfonamide.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Role in Drug Development: A Precursor to Antibacterial Agents

5-Bromothiophene-2-sulfonamide serves as a versatile starting material for the synthesis of more complex molecules with potent antibacterial properties. Its derivatives have been investigated for their activity against various bacterial strains, including multidrug-resistant pathogens.

The sulfonamide moiety is a well-known pharmacophore that can mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial folic acid synthesis. By incorporating the 5-bromothiophene scaffold, medicinal chemists can explore new chemical space and potentially overcome existing resistance mechanisms. The bromine atom provides a convenient handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups.

Visualizing Synthetic and Logical Pathways

To better illustrate the synthetic utility and logical connections in the application of 5-Bromothiophene-2-sulfonamide, the following diagrams are provided.

Caption: General workflow for the synthesis of 5-Bromothiophene-2-sulfonamide.

Caption: Role of 5-Bromothiophene-2-sulfonamide as a versatile building block.

Conclusion

5-Bromothiophene-2-sulfonamide remains a compound of high interest for the development of new pharmaceuticals. While the absence of a published crystal structure presents a limitation for structure-based drug design efforts, the well-documented synthetic routes and the proven biological potential of its derivatives provide a strong foundation for further research. This guide offers a centralized resource of the available technical information to aid scientists in leveraging this valuable scaffold for the discovery of next-generation therapeutics.

Spectroscopic Profile of 5-Bromothiophene-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic compound, 5-Bromothiophene-2-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 5-Bromothiophene-2-sulfonamide.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 - 7.8 | Doublet | H-3 |

| ~7.0 - 7.2 | Doublet | H-4 |

| ~7.0 (broad) | Singlet | -SO₂NH₂ |

Note: Predicted data is based on the analysis of similar thiophene and sulfonamide structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-2 (bearing -SO₂NH₂) |

| ~130 | C-3 |

| ~130 | C-4 |

| ~120 | C-5 (bearing -Br) |

Note: Predicted data is based on established carbon chemical shift correlations for substituted thiophenes.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (sulfonamide) |

| 1350 - 1310 | Strong | Asymmetric SO₂ stretching |

| 1170 - 1150 | Strong | Symmetric SO₂ stretching |

| ~800 | Strong | C-H out-of-plane bending (thiophene ring) |

| ~700 | Medium | C-Br stretching |

Data is based on typical IR absorption frequencies for sulfonamides and brominated aromatic compounds. An ATR-IR spectrum for 5-Bromothiophene-2-sulfonamide is available on SpectraBase.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | ~100 / ~98 | [M]⁺/ [M+2]⁺ (Molecular ion peak, characteristic isotopic pattern for Bromine) |

| 162 | Variable | [M - SO₂NH₂]⁺ |

| 82 | Variable | [C₄H₂S]⁺ |

Note: The mass spectrum of a brominated compound will exhibit a characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-Bromothiophene-2-sulfonamide.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-Bromothiophene-2-sulfonamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Bromothiophene-2-sulfonamide.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 5-Bromothiophene-2-sulfonamide sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Spectrum Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Bromothiophene-2-sulfonamide.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of 5-Bromothiophene-2-sulfonamide in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For EI, the sample can be introduced via a direct insertion probe. For ESI, the solution is infused directly into the ion source.

Mass Spectrum Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Scan Speed: 1-2 scans/second.

Data Processing:

-

Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for bromine (M and M+2 peaks in an approximate 1:1 ratio).

-

Identify the major fragment ions and propose fragmentation pathways.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Bromothiophene-2-sulfonamide.

References

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromothiophene-2-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 5-Bromothiophene-2-sulfonamide and its derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this area.

Core Mechanisms of Action

5-Bromothiophene-2-sulfonamide derivatives exert their biological effects through multiple mechanisms, primarily categorized as enzyme inhibition, anticancer activity, and antibacterial action.

Enzyme Inhibition

A primary mode of action for this class of compounds is the inhibition of various enzymes, most notably carbonic anhydrases and urease.

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] By mimicking the transition state of the CO2 hydration reaction, the sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.[2] This inhibitory activity is crucial for their therapeutic effects in conditions like glaucoma and is also a key component of their anticancer properties.[3]

Certain derivatives of 5-Bromothiophene-2-sulfonamide have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4][5] This inhibition is of therapeutic interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[6][7]

Anticancer Activity

The anticancer effects of 5-Bromothiophene-2-sulfonamide derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.

Studies have shown that these derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[8] The intrinsic apoptotic pathway is often implicated, involving the mitochondria-mediated activation of caspase enzymes. Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of cellular substrates and ultimately, cell death.[9] Some sulfonamide derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[7]

Derivatives of this compound have been observed to halt the progression of the cell cycle in cancer cells, preventing their proliferation.[8] Depending on the specific derivative and cancer cell line, arrest can occur at various phases of the cell cycle, including G1/S, S, and G2/M.[10][11] This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Some sulfonamides exhibit antimitotic properties by interfering with the dynamics of microtubule assembly.[12] They can inhibit the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. This disruption of spindle formation leads to mitotic arrest and subsequent apoptotic cell death.[12]

Antibacterial Activity

The antibacterial action of sulfonamides, including 5-Bromothiophene-2-sulfonamide derivatives, is primarily due to their ability to inhibit folate synthesis in bacteria.[13][14] As structural analogs of para-aminobenzoic acid (PABA), they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids. The resulting depletion of folic acid leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[13][14]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various 5-Bromothiophene-2-sulfonamide derivatives.

Table 1: Anticancer Activity (IC50/GI50 Values)

| Compound | Cell Line | IC50/GI50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [15] |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 | [15] |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | [15] |

Table 2: Antibacterial Activity (MIC/MBC Values)

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 | 0.39 | 0.78 | [13][16] |

Table 3: Carbonic Anhydrase Inhibition (Ki Values)

| Compound Class | Isoform | Ki Range (nM) | Reference |

| Benzenesulfonamide Derivatives | hCA I | 2.3 - 2180 | [17] |

| Benzenesulfonamide Derivatives | hCA II | 3.1 - 83.7 | [17] |

| Benzenesulfonamide Derivatives | hCA IX | 5.7 - 88.7 | [17] |

| Phthalimide-capped benzenesulfonamides | hCA I | 28.5 (most potent) | [3] |

| Phthalimide-capped benzenesulfonamides | hCA II | 2.2 (most potent) | [3] |

Table 4: Urease Inhibition (IC50 Values)

| Compound | IC50 (µg/mL) | Reference |

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 17.1 | [4][5] |

| N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide | 17.1 ± 0.15 | [5] |

| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 | [5] |

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental workflows.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. unix.stackexchange.com [unix.stackexchange.com]

- 7. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. graphviz.org [graphviz.org]

- 11. medium.com [medium.com]

- 12. Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. depts.washington.edu [depts.washington.edu]

- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.co.uk]

- 16. assaygenie.com [assaygenie.com]

- 17. Sample Gradient Color Schemes | Graphviz [graphviz.org]

5-Bromothiophene-2-sulfonamide: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents since the advent of the first sulfa drugs.[1][2] These compounds are known for their stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] When incorporated with heterocyclic scaffolds like thiophene, which is itself a privileged structure in drug design, the resulting molecules exhibit unique and potent pharmacological profiles.[5] 5-Bromothiophene-2-sulfonamide, in particular, has emerged as a critical starting material and versatile building block for synthesizing novel therapeutic candidates. Its structure, featuring a reactive bromine atom and a biologically active sulfonamide moiety, allows for extensive chemical modification to target a range of diseases.

This technical guide provides a comprehensive review of the known applications of 5-Bromothiophene-2-sulfonamide, focusing on its role in the development of antibacterial agents and enzyme inhibitors. It includes detailed experimental protocols, quantitative biological data, and workflow diagrams to serve as a practical resource for scientists in the field.

Chemical Properties of 5-Bromothiophene-2-sulfonamide:

| Property | Value | Reference |

| CAS Number | 53595-65-6 | [6] |

| Molecular Formula | C₄H₄BrNO₂S₂ | [6] |

| Molecular Weight | 242.11 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | [7] |

| logP | 1.158 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 1 | [7] |

Application 1: Development of Novel Antibacterial Agents

A significant application of 5-bromothiophene-2-sulfonamide is in the synthesis of new antibacterial compounds, particularly against multidrug-resistant bacteria.[8] Research has focused on its use as a scaffold to generate derivatives targeting critical bacterial enzymes.

Synthesis of N-Alkyl Derivatives and Biological Activity

Derivatives of 5-bromothiophene-2-sulfonamide have been synthesized and tested against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, a significant clinical threat.[8] The N-alkylation of the sulfonamide group is a key step in creating these novel molecules.[8]

Quantitative Data on N-Alkyl Derivatives:

| Compound ID | Alkyl Group | Yield (%) | MIC (μg/mL) | MBC (μg/mL) |

| 3a | Ethyl | 72% | - | - |

| 3b | Propyl | 78% | 0.39 | 0.78 |

| 3c | Isopropyl | 62% | - | - |

| Data sourced from a study on NDM-producing Klebsiella pneumoniae ST147.[8] |

Experimental Protocol: Synthesis of N-Alkyl Derivatives (3a-c)

This protocol outlines the general procedure for the N-alkylation of 5-bromothiophene-2-sulfonamide.[8]

Materials:

-

5-bromothiophene-2-sulfonamide (1 eq., 0.413 mmol)

-

Lithium hydride (LiH) (1 eq., 0.413 mmol)

-

Appropriate alkyl bromide (e.g., bromoethane, 1-bromopropane) (1 eq., 0.413 mmol)

-

Anhydrous Dimethylformamide (DMF) (40 mL)

-

Oven-dried flask

-

Stirring apparatus

Procedure:

-

Dissolve 5-bromothiophene-2-sulfonamide in 40 mL of DMF in an oven-dried flask.

-

Add LiH to the solution.

-

Add the corresponding alkyl bromide to the mixture dropwise.

-

Stir the reaction mixture at room temperature for three hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, precipitate the product by adding water to the reaction mixture.

-

Collect the precipitate for further purification and analysis.[8]

Diagram: Synthesis Workflow for N-Alkyl Derivatives

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive antagonists of 4-aminobenzoic acid (PABA).[8] This action inhibits the enzyme dihydropteroate synthase, a critical step in the bacterial folic acid synthesis pathway. Since bacteria must synthesize their own folic acid, this inhibition is bacteriostatic, halting growth and proliferation.[3][8]

Diagram: Sulfonamide Mechanism of Action

Application 2: Synthesis of Enzyme Inhibitors via Cross-Coupling

The bromine atom at the 5-position makes 5-bromothiophene-2-sulfonamide an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][9] This allows for the synthesis of a diverse library of 5-arylthiophene-2-sulfonamides with potential activity against various enzymes.

Urease Inhibition

Derivatives synthesized from 5-bromothiophene-2-sulfonamide have shown potent urease inhibitory activity.[9] Urease is an important enzyme in certain pathogenic bacteria and fungi, and its inhibition is a target for antimicrobial therapy.

Quantitative Data on Urease Inhibition:

| Compound | Structure | IC₅₀ (μg/mL) |

| 5-Phenylthiophene-2-sulfonamide | 5-Aryl derivative | ~30.8 |

| Thiourea (Standard) | - | ~43.0 |

| Data sourced from a study on urease inhibition by 5-arylthiophene-2-sulfonamides.[9] |

Experimental Protocol: Synthesis of 5-Bromothiophene-2-sulfonamide

This protocol details the synthesis of the core compound itself.[9]

Materials:

-

2-Bromothiophene (40–60 mmol)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Aqueous ammonia

-

Cooling and stirring apparatus

Procedure:

-

Prepare a solution of 2-bromothiophene.

-

React the solution with chlorosulfonic acid under continuous stirring and subsequent cooling to -30 °C.

-

Maintain stirring at -25 °C for 30 minutes, then allow the reaction to proceed at room temperature for an additional 30 minutes.

-

Treat the resulting sulfonyl chloride with thionyl chloride.

-

Finally, react the intermediate with aqueous ammonia to yield 5-bromothiophene-2-sulfonamide.[9]

Diagram: Suzuki Cross-Coupling for Library Synthesis

Conclusion and Future Outlook

5-Bromothiophene-2-sulfonamide is a highly valuable and versatile scaffold in medicinal chemistry. Its demonstrated utility in the synthesis of potent antibacterial agents and enzyme inhibitors highlights its importance.[8][9] The two key reactive sites—the sulfonamide nitrogen and the C5-bromine—provide a platform for generating vast chemical diversity, enabling the exploration of a wide range of biological targets.[5][8] Future research could expand upon these foundations, exploring derivatives as potential anticancer, antiviral, or anti-inflammatory agents, areas where sulfonamides have already shown significant promise.[1][3][10] The continued application of modern synthetic methodologies, like the Suzuki-Miyaura coupling, will undoubtedly lead to the discovery of novel and potent drug candidates derived from this promising core structure.

References

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromothiophene-2-sulfonamide

CAS Number: 53595-65-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromothiophene-2-sulfonamide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its thiophene sulfonamide scaffold is a recognized pharmacophore found in various biologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities. Particular focus is given to its role as a precursor for novel antibacterial agents and enzyme inhibitors. Detailed experimental procedures and graphical workflows are provided to support researchers in its application and derivatization.

Physicochemical and Spectroscopic Properties

5-Bromothiophene-2-sulfonamide is typically a light yellow or white crystalline solid at room temperature.[1][2] It is soluble in solvents like methanol.[2] The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 53595-65-6 | [3][4] |

| Molecular Formula | C₄H₄BrNO₂S₂ | [3][4] |

| Molecular Weight | 242.11 g/mol | [4][5] |

| Appearance | Light yellow to white solid/crystal powder | [1][2] |

| Melting Point | 134-142 °C | [3][5] |

| Boiling Point | 386.4 °C at 760 mmHg | [1][3] |

| Density | 1.951 g/cm³ (Predicted) | [5] |

| Flash Point | 187.5 °C | [1] |

| pKa | 9.75 ± 0.60 (Predicted) | [2] |

Table 2: Spectroscopic Data Summary

While specific, detailed spectra for 5-Bromothiophene-2-sulfonamide were not found in the reviewed literature, the characteristic absorption ranges for arylsulfonamides are well-documented.

| Spectroscopy | Characteristic Absorption Ranges | Source(s) |

| Infrared (IR) | N-H Asymmetric Stretch: 3390–3323 cm⁻¹N-H Symmetric Stretch: 3279–3229 cm⁻¹SO₂ Asymmetric Stretch: 1344–1317 cm⁻¹SO₂ Symmetric Stretch: 1187–1147 cm⁻¹S-N Stretch: 924–906 cm⁻¹ | [6] |

| Nuclear MagneticResonance (NMR) | Aromatic protons and carbons are influenced by the strong electron-withdrawing effect of the sulfonamide group. Specific shifts would require experimental determination. | [6] |

Synthesis and Experimental Protocols

5-Bromothiophene-2-sulfonamide is a versatile intermediate, primarily used as a starting material for the synthesis of more complex molecules via reactions at the sulfonamide nitrogen or the bromine-substituted carbon.

Core Synthesis of 5-Bromothiophene-2-sulfonamide

The compound can be synthesized from 2-bromothiophene via chlorosulfonation followed by amination.

Caption: Workflow for the synthesis of 5-Bromothiophene-2-sulfonamide.

Experimental Protocol: A procedure derived from related syntheses involves the reaction of 2-bromothiophene with chlorosulfonic acid, followed by treatment with ammonium hydroxide.[6][7]

-

Chlorosulfonation: To a solution of 2-bromothiophene (12 mmol) in carbon tetrachloride (CCl₄, 6 mL), add chlorosulfonic acid (40–60 mmol) dropwise while maintaining a low temperature.[7]

-

Work-up: After the reaction is complete, the mixture is carefully quenched, and the resulting 5-bromothiophene-2-sulfonyl chloride intermediate is isolated.

-

Amination: The crude sulfonyl chloride (10 g) is boiled for ten minutes with concentrated ammonium hydroxide (100 mL).[6]

-

Purification: The reaction mixture is cooled and added to ice water, causing the solid sulfonamide to precipitate. The product is collected by filtration, washed with cold water, and recrystallized from dilute ethanol to a constant melting point.[6]

Derivatization via N-Alkylation

The sulfonamide nitrogen can be alkylated to produce N-substituted derivatives, which have shown potent biological activity.[8]

Experimental Protocol:

-

Dissolve 5-bromothiophene-2-sulfonamide (1 eq., 0.413 mmol) in 40 mL of dimethylformamide (DMF).[8]

-

Add lithium hydride (LiH) (1 eq., 0.413 mmol) to the solution.[8]

-

Add the desired alkyl bromide (1 eq., 0.413 mmol) dropwise to the mixture in an oven-dried flask.[8]

-

Stir the reaction at room temperature for three hours, monitoring progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, precipitate the product by adding water to the reaction mixture and collect the solid.[8]

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position of the thiophene ring serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl groups.[7][9]

Caption: General workflow for Suzuki-Miyaura derivatization.

Experimental Protocol:

-

In an oven-dried flask, combine 5-bromothiophene-2-sulfonamide (or its N-alkylated derivative) (1 eq., 0.704 mmol), an aryl boronic acid (1.1 eq., 0.774 mmol), potassium phosphate (K₃PO₄) (2 eq., 1.409 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[7]

-

Evacuate the flask and backfill with argon gas three times to create an inert atmosphere.[8]

-

Add 1,4-dioxane (e.g., 5 mL) and stir the mixture at 90-95 °C.[7][8]

-

After 30 minutes, add a small amount of water (e.g., 0.5 mL) while maintaining the inert atmosphere.[8]

-

Continue stirring for the required duration (e.g., up to 30 hours) until the reaction is complete, as monitored by TLC.[7]

-

Perform an appropriate aqueous work-up and purify the product, typically via column chromatography.

Biological Activity and Applications in Drug Discovery

Thiophene sulfonamides are a well-established class of compounds in medicinal chemistry, known to interact with a variety of biological targets.[10][11] 5-Bromothiophene-2-sulfonamide serves as a key starting point for developing targeted inhibitors.

Antibacterial Activity

The primary application explored for derivatives of 5-bromothiophene-2-sulfonamide is in combating antibiotic resistance.[8] N-alkylated derivatives have demonstrated significant antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant "superbug".[8][12] For example, an N-propyl derivative showed a potent Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL against this pathogen.[8][13]

The general mechanism for sulfonamide antibacterial action involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[8][14] This bacteriostatic effect prevents bacterial proliferation.

Caption: General antibacterial mechanism of sulfonamides via folic acid pathway inhibition.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for inhibiting zinc-containing metalloenzymes like carbonic anhydrase (CA).[15][16] Thiophene-based sulfonamides are known to be potent inhibitors of several human CA isoforms, including hCA I, II, IX, and XII.[17][18] Inhibition of these enzymes has therapeutic applications in glaucoma, and some tumor-associated isoforms (hCA IX, XII) are targets for anticancer agents.[17][19] While 5-bromothiophene-2-sulfonamide itself is not extensively profiled, its derivatives are excellent candidates for CA inhibitor development.[15]

Other Potential Applications

-

Urease Inhibition: Derivatives have been investigated as urease inhibitors, which is relevant for treating infections caused by Helicobacter pylori.[7][20]

-

Kinase Inhibition: Some thiophene sulfonamide derivatives have been identified as moderately potent inhibitors of cyclin-dependent kinase 5 (cdk5), a target for neurodegenerative diseases.[21][22]

-

Antifungal and Anti-inflammatory Agents: The sulfonamide and thiophene scaffolds are independently associated with antifungal and anti-inflammatory properties, suggesting potential for developing novel agents in these areas.[7][11][23]

Safety and Handling

5-Bromothiophene-2-sulfonamide should be handled with care in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[24] It may also cause respiratory irritation.[24] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a dark, dry place under an inert atmosphere.[2]

Conclusion

5-Bromothiophene-2-sulfonamide (CAS 53595-65-6) is a valuable and versatile chemical intermediate for drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups—the sulfonamide and the C5-bromo position—allow for extensive derivatization. Research has highlighted the significant potential of its derivatives as potent antibacterial agents against drug-resistant pathogens, as well as inhibitors of clinically relevant enzymes like carbonic anhydrases and kinases. This guide provides the foundational chemical and biological information to facilitate its use in the design and synthesis of next-generation therapeutic agents.

References

- 1. 5-bromothiophene-2-sulfonamide53595-65-6,Purity96%_Chemical Point UG [molbase.com]

- 2. 5-Bromothiophene-2-sulfonamide|lookchem [lookchem.com]

- 3. 5-Bromothiophene-2-sulfonamide | 53595-65-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-b.com [ajchem-b.com]

- 12. researchgate.net [researchgate.net]

- 13. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. openaccesspub.org [openaccesspub.org]

- 24. 5-Bromo-N-methylthiophene-2-sulfonamide|CAS 81597-52-6 [benchchem.com]

Solubility of 5-Bromothiophene-2-sulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromothiophene-2-sulfonamide in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside the limited qualitative information currently available.

Data Presentation: Solubility Profile

Current literature and available chemical databases offer limited quantitative solubility data for 5-Bromothiophene-2-sulfonamide in common organic solvents. The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubility in solvents relevant to their work.

| Solvent | Temperature (°C) | Solubility |

| Methanol | Not Specified | Soluble[1] |

Experimental Protocols: Determination of Thermodynamic Solubility

The most reliable and widely recognized method for determining the equilibrium (thermodynamic) solubility of a solid compound in a liquid solvent is the shake-flask method . This method is based on achieving a saturated solution in equilibrium with the solid drug.

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution and crystallization processes to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

5-Bromothiophene-2-sulfonamide (solid)

-

Organic solvents of interest (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Detailed Methodology

-

Preparation of the Sample:

-

Add an excess amount of 5-Bromothiophene-2-sulfonamide to a series of glass vials, each containing a precisely known volume of the desired organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter (pre-saturated with the solvent to minimize drug adsorption) into a clean vial.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 5-Bromothiophene-2-sulfonamide.

-

A calibration curve prepared with standard solutions of known concentrations of 5-Bromothiophene-2-sulfonamide in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 5-Bromothiophene-2-sulfonamide in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of 5-Bromothiophene-2-sulfonamide using the shake-flask method.

Caption: Workflow for Solubility Determination.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 5-Bromothiophene-2-sulfonamide as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of novel 5-arylthiophene-2-sulfonamide derivatives. The sulfonamide moiety is a key pharmacophore in a variety of therapeutic agents, and the thiophene scaffold is a prevalent heterocyclic motif in numerous biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1] This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and high yields, making it a cornerstone of modern organic synthesis.[2][3]

5-Bromothiophene-2-sulfonamide is an attractive substrate for Suzuki-Miyaura coupling due to the presence of the reactive carbon-bromine bond, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the thiophene ring. The resulting 5-arylthiophene-2-sulfonamide derivatives are of significant interest in drug discovery, with reported applications as urease inhibitors and antibacterial agents.[4][5]

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of 5-Bromothiophene-2-sulfonamide with an arylboronic acid is depicted below:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on established literature procedures for the Suzuki-Miyaura coupling of 5-Bromothiophene-2-sulfonamide and its derivatives.[6][7]

Protocol 1: General Procedure for the Synthesis of 5-Arylthiophene-2-sulfonamides

This protocol is adapted from a reported synthesis of a series of thiophene sulfonamide derivatives.[5][6]

Materials:

-

5-Bromothiophene-2-sulfonamide

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware (flame-dried)

Procedure:

-

To a flame-dried round-bottom flask, add 5-Bromothiophene-2-sulfonamide (0.704 mmol, 1 equivalent), the corresponding arylboronic acid or arylboronic acid pinacol ester (0.774 mmol, 1.1 equivalents), potassium phosphate (1.409 mmol, 2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[6]

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add degassed 1,4-dioxane (4.00 mL) and water (1.00 mL) via syringe to create a 4:1 solvent mixture.[6]

-

Heat the reaction mixture to 95°C and stir for 30 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 15-20 mL of distilled water to the reaction mixture.[5]

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and n-hexane.[5]

Protocol 2: Synthesis of N-Alkyl-5-arylthiophene-2-sulfonamides

This protocol involves the Suzuki-Miyaura coupling of an N-alkylated 5-bromothiophene-2-sulfonamide derivative.[7]

Materials:

-

5-Bromo-N-alkylthiophene-2-sulfonamide

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Follow the general setup as described in Protocol 1, using the N-alkylated 5-bromothiophene-2-sulfonamide as the starting material.

-

Reaction conditions such as temperature and time may need to be optimized for specific substrates.

-

The work-up and purification steps are analogous to Protocol 1.

Data Presentation

The following tables summarize the results from Suzuki-Miyaura cross-coupling reactions of 5-bromothiophene-2-sulfonamide and a derivative with various arylboronic acids.

Table 1: Synthesis of 5-Arylthiophene-2-sulfonamides (3a-k) [5]

| Entry | Aryl Boronic Acid/Ester | Product | Solvent/H₂O (4:1) | Yield (%) |

| 3a | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | Dioxane | 75 |

| 3b | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | Dioxane | 78 |

| 3c | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | Dioxane | 80 |

| 3d | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | Dioxane | 72 |

| 3e | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)thiophene-2-sulfonamide | Dioxane | 70 |

| 3f | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)thiophene-2-sulfonamide | Dioxane | 65 |

| 3g | 2,4-Dichlorophenylboronic acid | 5-(2,4-Dichlorophenyl)thiophene-2-sulfonamide | Dioxane | 68 |

| 3h | Naphthalene-1-boronic acid | 5-(Naphthalen-1-yl)thiophene-2-sulfonamide | Dioxane | 73 |

| 3i | 4-Formylphenylboronic acid | 5-(4-Formylphenyl)thiophene-2-sulfonamide | Dioxane | 60 |

| 3j | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)thiophene-2-sulfonamide | Dioxane | 62 |

| 3k | 4-Biphenylboronic acid | 5-(Biphenyl-4-yl)thiophene-2-sulfonamide | Dioxane | 76 |

Table 2: Synthesis of N-Propyl-5-arylthiophene-2-sulfonamides (4a-g) [7]

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 4a | Phenylboronic acid | N-Propyl-5-phenylthiophene-2-sulfonamide | 56 |

| 4b | 4-Methylphenylboronic acid | N-Propyl-5-(4-methylphenyl)thiophene-2-sulfonamide | 58 |

| 4c | 4-Methoxyphenylboronic acid | N-Propyl-5-(4-methoxyphenyl)thiophene-2-sulfonamide | 62 |

| 4d | 4-Chlorophenylboronic acid | N-Propyl-5-(4-chlorophenyl)thiophene-2-sulfonamide | 62 |

| 4e | 4-Fluorophenylboronic acid | N-Propyl-5-(4-fluorophenyl)thiophene-2-sulfonamide | 66 |

| 4f | 3-Nitrophenylboronic acid | N-Propyl-5-(3-nitrophenyl)thiophene-2-sulfonamide | 72 |

| 4g | 2,4-Dichlorophenylboronic acid | N-Propyl-5-(2,4-dichlorophenyl)thiophene-2-sulfonamide | 68 |

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling reaction and the key steps of the catalytic cycle.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 5-Arylthiophene-2-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 5-arylthiophene-2-sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process involving the preparation of a key intermediate, 5-bromothiophene-2-sulfonamide, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids.

Introduction

5-Arylthiophene-2-sulfonamides are heterocyclic compounds that have garnered attention for their diverse biological activities, making them attractive scaffolds for the development of new therapeutic agents. This protocol details a reliable and adaptable synthetic route to access a variety of these compounds, enabling further investigation into their structure-activity relationships (SAR) and potential as drug candidates. The methodology is based on well-established chemical transformations, ensuring reproducibility and scalability.

Overall Synthetic Workflow

The synthesis of 5-arylthiophene-2-sulfonamides is accomplished via a two-stage process. The initial stage involves the synthesis of the key building block, 5-bromothiophene-2-sulfonamide, from 2-bromothiophene. The subsequent stage is a Suzuki-Miyaura cross-coupling reaction, which introduces the aryl moiety at the 5-position of the thiophene ring.

Caption: General workflow for the synthesis of 5-arylthiophene-2-sulfonamides.

Experimental Protocols

Stage 1: Synthesis of 5-Bromothiophene-2-sulfonamide

This stage involves the chlorosulfonation of 2-bromothiophene followed by amination of the resulting sulfonyl chloride.

Materials:

-

2-Bromothiophene

-

Chlorosulfonic acid

-

Carbon tetrachloride (CCl4)

-

Aqueous ammonia (25%)

-

Hydrochloric acid (10%)

-

Ice

Procedure:

-

Chlorosulfonation:

-

In a fume hood, add 2-bromothiophene (12 mmol) to a flask containing carbon tetrachloride (6 mL).

-

Cool the mixture in an ice bath.

-

Slowly add chlorosulfonic acid (40–60 mmol) to the cooled solution with continuous stirring.

-

After the addition is complete, continue stirring at a low temperature (around -25 to -30 °C) for 30 minutes, and then allow the reaction to proceed at room temperature for an additional period.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction. The product, 5-bromothiophene-2-sulfonyl chloride, will separate and can be carried forward to the next step.

-

-

Amination:

-

To the crude 5-bromothiophene-2-sulfonyl chloride, add approximately 50 mL of 25% aqueous ammonia solution.

-

Stir the mixture for 3 hours.

-

Neutralize the solution with 10% hydrochloric acid, which will cause the 5-bromothiophene-2-sulfonamide to precipitate.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

The crude 5-bromothiophene-2-sulfonamide can be further purified by recrystallization from a suitable solvent such as methanol.

-

Stage 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylthiophene-2-sulfonamides

This protocol describes the palladium-catalyzed coupling of 5-bromothiophene-2-sulfonamide with a generic aryl boronic acid.

Materials:

-

5-Bromothiophene-2-sulfonamide

-

Aryl boronic acid or aryl boronic acid pinacol ester (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

-

Potassium phosphate (K3PO4) (2 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup:

-

In a clean, oven-dried flask, combine 5-bromothiophene-2-sulfonamide (1 equivalent, e.g., 0.704 mmol), the desired aryl boronic acid or ester (1.1 equivalents, e.g., 0.774 mmol), potassium phosphate (2 equivalents, e.g., 1.409 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon gas three times.

-

Add 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL) to the flask under the inert atmosphere.

-

-

Reaction:

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 5-arylthiophene-2-sulfonamide can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent. The specific ratio of the solvents may need to be optimized for each derivative.

-

Data Presentation

The following table summarizes the yields of various 5-arylthiophene-2-sulfonamides synthesized using the described Suzuki-Miyaura cross-coupling protocol.

| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | 75 |

| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | 72 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 78 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | 65 |

| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)thiophene-2-sulfonamide | 68 |

| 6 | 3-Methylphenylboronic acid | 5-(3-Methylphenyl)thiophene-2-sulfonamide | 70 |

| 7 | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)thiophene-2-sulfonamide | 76 |

| 8 | 2-Methylphenylboronic acid | 5-(2-Methylphenyl)thiophene-2-sulfonamide | 60 |

| 9 | 2-Methoxyphenylboronic acid | 5-(2-Methoxyphenyl)thiophene-2-sulfonamide | 62 |

| 10 | Naphthalene-1-boronic acid | 5-(Naphthalen-1-yl)thiophene-2-sulfonamide | 58 |

| 11 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)thiophene-2-sulfonamide | 55 |

Yields are based on reported values in the literature for similar synthetic procedures.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols: 5-Bromothiophene-2-sulfonamide as a Building Block for Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1][2] Their involvement in the pathophysiology of numerous diseases such as glaucoma, epilepsy, obesity, and cancer has established them as significant therapeutic targets.[3][4] Sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor (CAI) design, with the primary sulfonamide moiety acting as a potent zinc-binding group within the enzyme's active site.[5]

Among various scaffolds, five-membered heterocyclic sulfonamides have proven to be particularly effective as CAIs.[3][6] Thiophene-2-sulfonamide, in particular, is a privileged core structure for developing potent inhibitors. This document provides detailed application notes and protocols on the use of 5-Bromothiophene-2-sulfonamide as a versatile chemical building block for the synthesis and evaluation of novel CAIs. Its 5-bromo position serves as a key chemical handle for introducing diverse functionalities—the "tail"—allowing for the modulation of inhibitory potency and isoform selectivity.

Application Notes: The "Tail Approach"

The development of CAIs from the 5-Bromothiophene-2-sulfonamide scaffold follows the "tail approach." The thiophene-2-sulfonamide core acts as the constant zinc-binding pharmacophore, while the 5-position is systematically modified. The rationale is that substituents introduced at this position can extend into distinct regions of the CA active site, forming additional interactions with amino acid residues outside the immediate coordination sphere of the zinc ion. These secondary interactions are critical for achieving high potency and, crucially, for differentiating between the 15 human CA isoforms.

The bromine atom on the thiophene ring is an excellent leaving group for various cross-coupling reactions, enabling extensive chemical diversification. For instance:

-

Nucleophilic Aromatic Substitution: Reaction with nucleophiles like mercaptans can introduce flexible linkers and new aromatic fragments.[7]

-